20-Deoxy-20-oxophorbol 12,13-dibutyrate

Beschreibung

20-Deoxy-20-oxophorbol 12,13-dibutyrate is a specific derivative of phorbol (B1677699), a complex, plant-derived organic compound. wikipedia.org It belongs to the larger class of chemical compounds known as phorbol esters. wikipedia.org These compounds are naturally occurring, primarily found in plants belonging to the Euphorbiaceae and Thymelaeaceae families. wikipedia.orgnih.gov The core structure of these esters is the tetracyclic diterpenoid phorbol. wikipedia.org

Phorbol esters are classified as tetracyclic diterpenoids. nih.gov This classification is based on their molecular structure, which is derived from a 20-carbon precursor and features a four-ring system. These compounds are well-known for their ability to act as potent tumor promoters, a characteristic that has made them invaluable tools in biomedical research for studying carcinogenesis. wikipedia.orgwikipedia.org Their biological activity stems from their structural similarity to diacylglycerol (DAG), a natural activator of protein kinase C (PKC). nih.govnih.gov By mimicking DAG, phorbol esters can activate PKC, a key enzyme in cellular signal transduction pathways that regulate cell growth and differentiation. nih.govscripps.edu

The structural diversity of diterpenoids, including phorbol esters, gives rise to different classifications based on their carbon skeletons. The primary types relevant to phorbol and its derivatives are the tigliane (B1223011), daphnane (B1241135), and ingenane (B1209409) types. scripps.edunih.gov

Tigliane: Phorbol itself is a member of the tigliane family of diterpenes. wikipedia.org This structural type is characterized by a specific tricyclic carbon framework with an additional gem-dimethyl cyclopropane (B1198618) ring. scripps.edu Tigliane-type diterpenoids are commonly found in plants of the Euphorbiaceae and Thymelaeaceae families. nih.govresearchgate.net

Daphnane: Daphnane diterpenoids possess a 5/7/6 trans-fused tricyclic structure and are often characterized by an isopropenyl group. nih.gov While structurally related to tiglianes, they lack the gem-dimethyl cyclopropane ring. scripps.edu A significant number of daphnane diterpenoids have been isolated from plants of the Thymelaeaceae family. nih.gov

Ingenane: Ingenane diterpenoids have a distinct bicyclo[4.4.1]undecane ring system with a characteristic "in-out" stereochemistry. scripps.edu Like tiglianes, ingenol (B1671944) esters are found in the Euphorbiaceae family. scripps.edu

These structural variations among the different diterpene skeletons contribute to a wide range of biological activities. nih.gov

The study of phorbol esters has a rich history intertwined with cancer research and cellular biology. Phorbol was first isolated in 1934 from croton oil, which is derived from the seeds of Croton tiglium. wikipedia.org For centuries, this oil was used in traditional medicine, primarily as a purgative. wikipedia.org The structure of phorbol was fully elucidated in 1967. wikipedia.org

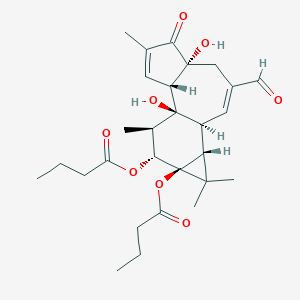

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,14,16,18-19,22,24,33-34H,7-10,13H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSVCYJMQUYSRI-YVQNUNKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)C=O)C4C1(C4(C)C)OC(=O)CCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)C=O)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585253 | |

| Record name | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-3-Formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100930-03-8 | |

| Record name | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-3-Formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Deoxy-20-oxophorbol 12,13-dibutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Derivatization Strategies for 20 Deoxy 20 Oxophorbol 12,13 Dibutyrate

De Novo Synthesis Approaches

The de novo total synthesis of the tigliane (B1223011) diterpenoid core, the foundational skeleton of 20-Deoxy-20-oxophorbol 12,13-dibutyrate, represents a formidable challenge in organic synthesis. The complex, densely functionalized 5/7/6/3 tetracyclic system, featuring multiple contiguous stereocenters, has been the subject of intense research for decades. chinesechemsoc.orgnih.gov The successful synthesis of phorbol (B1677699), the parent alcohol, paves the way for accessing derivatives like the C-20 aldehyde.

Several research groups have reported the total synthesis of phorbol, each employing unique and innovative strategies. chinesechemsoc.orgnih.govacs.org These lengthy and complex synthetic sequences provide a testament to the ingenuity of modern synthetic chemistry. For instance, a 19-step total synthesis of (+)-phorbol has been achieved, which was a significant advancement in the field. nih.gov Another efficient total synthesis of (+)-phorbol was accomplished in 20 steps. chinesechemsoc.orgchinesechemsoc.org

While a direct de novo synthesis targeting this compound has not been explicitly detailed in the reviewed literature, the established routes to phorbol provide the necessary framework. The final step to introduce the 20-oxo functionality would involve the selective oxidation of the primary alcohol at C-20 of a suitably protected phorbol intermediate. The subsequent esterification at C-12 and C-13 with butyric anhydride (B1165640) or a related acylating agent would yield the target compound.

Key Features of Phorbol Total Syntheses:

| Research Group | Key Strategy | Number of Steps | Starting Material | Reference |

| Baran Lab | Two-phase terpene synthesis strategy | 19 | (+)-3-carene | nih.gov |

| Li Group | Not specified in provided context | Not specified | Not specified | acs.org |

| Wender Group | Not specified in provided context | Not specified | Not specified | acs.org |

| Cha Group | Not specified in provided context | Not specified | Not specified | acs.org |

| Yang Group | Shapiro reaction and ring-closing metathesis | 20 | (+)-carvone | chinesechemsoc.orgchinesechemsoc.org |

These synthetic endeavors, while not directly producing this compound, are crucial as they establish the feasibility of constructing the complex tigliane core from simple starting materials.

Semisynthetic Modifications from Phorbol Precursors

Given the arduous nature of de novo synthesis, semisynthetic approaches starting from naturally abundant phorbol are a more practical and widely used strategy for accessing various phorbol esters. Phorbol itself can be isolated from certain plant species of the Euphorbiaceae and Thymelaeaceae families. nih.gov

The key transformation to obtain this compound from phorbol is the selective oxidation of the primary alcohol at the C-20 position to an aldehyde. This reaction requires a mild and selective oxidizing agent to avoid over-oxidation to a carboxylic acid or unwanted reactions with the other sensitive functional groups present in the phorbol molecule. While specific conditions for this exact transformation on phorbol 12,13-dibutyrate are not detailed in the provided search results, general methods for the selective oxidation of primary alcohols are well-established in organic chemistry. For example, the use of a mononuclear copper(II)-radical catalyst has been reported for the aerobic oxidation of primary alcohols to aldehydes. nih.gov

Following the successful oxidation of the C-20 alcohol, the esterification of the C-12 and C-13 hydroxyl groups with butyric anhydride or a similar reagent would complete the synthesis of this compound. The synthesis of prostratin (B1679730) (12-deoxyphorbol-13-acetate) and its derivatives from phorbol in a limited number of steps has been reported, highlighting the feasibility of such semisynthetic modifications. nih.gov

Derivatization for Structure-Activity Relationship Probing

The synthesis of analogs and derivatives of phorbol esters is a cornerstone of efforts to understand their structure-activity relationships (SAR). nih.gov Modifications at various positions of the phorbol skeleton, including the C-12, C-13, and C-20 positions, have been instrumental in identifying the key structural features required for biological activity, particularly their interaction with protein kinase C (PKC) isozymes. pnas.orgnih.gov

The C-20 position, in particular, has been a target for derivatization. The conversion of the C-20 hydroxyl group to an aldehyde, as seen in this compound, alters the electronic and steric properties of this region of the molecule, which can significantly impact its biological profile. It has been suggested that the C-4, C-9, and C-20 hydroxyl groups of phorbol are key pharmacophoric features. pnas.org

Studies on various phorbol ester derivatives have revealed that the nature of the ester groups at C-12 and C-13 dramatically influences their biological activity, including their tumor-promoting or anti-tumor properties. nih.gov For instance, the specific binding of [20-3H]12-deoxyphorbol 13-isobutyrate has been studied to probe phorbol ester receptor subclasses. nih.gov The synthesis and biological evaluation of a range of phorbol ester analogs, including those with modifications at C-20 like 12-deoxyphorbol-13-alpha-methylbutyrate-20-acetate, contribute to a deeper understanding of their mechanism of action. nih.gov

The generation of a library of such derivatives allows for a systematic exploration of the chemical space around the phorbol pharmacophore, aiding in the design of new analogs with tailored biological activities.

Lack of Detailed Research Data Precludes Comprehensive Analysis of this compound's Molecular Mechanisms

A comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed research specifically investigating the molecular mechanisms of action for the chemical compound This compound . While the compound is cataloged and has been used in a limited number of studies, data sufficient to construct a detailed analysis of its specific interactions with Protein Kinase C (PKC) isoforms, its influence on cellular signaling cascades such as calcium flux, and its effects on enzymes like Myosin Light Chain Phosphatase (MLCP) and Na+,K+ ATPase is not available.

The existing body of research on phorbol esters—the chemical class to which this compound belongs—is extensive. However, this research predominantly focuses on more common analogs such as Phorbol 12,13-dibutyrate (PDBu) and Phorbol 12-myristate 13-acetate (PMA). These studies have established that phorbol esters act as potent activators of Protein Kinase C by mimicking the endogenous ligand diacylglycerol (DAG). This activation is central to their diverse biological effects.

For instance, studies on the closely related PDBu have shown that it is a potent PKC activator, capable of inducing a range of cellular responses. cellsignal.com Research on PDBu has detailed its ability to:

Activate multiple PKC isoforms, including conventional and novel subtypes. nih.gov

Induce contractions in smooth muscle, a process linked to PKC activation. nih.gov

Modulate the activity of Na+,K+-ATPase in certain cell types. medchemexpress.comapexbt.com

Influence intracellular calcium levels, though the effects can be complex and context-dependent. nih.gov

Affect the phosphorylation state of the myosin light chain, indicating an interaction with the pathways regulating MLCP. nih.govnih.gov

Similarly, research into other 12-deoxyphorbol derivatives, which share the modified C12 position with the compound , has provided insights into PKC binding and biological activity. nih.gov

However, the specific structural difference in This compound —the presence of an oxo (aldehyde) group at the C20 position instead of the more common hydroxyl group—is known to be critical for its biological activity profile. Structure-activity relationship studies consistently highlight the importance of the oxygen-containing functional groups on the phorbol ring system for receptor binding and activation. Without specific experimental data on this 20-oxo derivative, any discussion of its isoform specificity, binding kinetics, or downstream effects would be speculative and extrapolated from related but distinct molecules.

Due to this lack of specific published research, it is not possible to provide a scientifically rigorous and detailed article on the molecular mechanisms of This compound that adheres to the requested scientific depth and specificity for each section of the proposed outline. Further experimental investigation is required to elucidate the precise biological actions of this particular phorbol ester.

Molecular Mechanisms of Action of 20 Deoxy 20 Oxophorbol 12,13 Dibutyrate

Interaction with Connexin Proteins and Gap Junctional Communication

Gap junctions are specialized intercellular channels that permit the direct passage of ions and small molecules between adjacent cells, playing a critical role in maintaining tissue homeostasis and coordinating cellular activities. These channels are composed of proteins from the connexin family. The regulation of gap junctional intercellular communication (GJIC) is a complex process, and its disruption is implicated in various pathological conditions.

One of the key regulators of GJIC is protein kinase C (PKC), an enzyme that can be activated by phorbol (B1677699) esters such as 20-Deoxy-20-oxophorbol 12,13-dibutyrate (PDBt). PDBt is a potent activator of PKC and is frequently used in research to study the downstream effects of PKC activation. pdbj.org The interaction of PDBt with the PKC signaling pathway can lead to the phosphorylation of various cellular proteins, including connexins, thereby modulating the permeability of gap junction channels.

Phosphorylation of Connexin 32

Connexin 32 (Cx32) is a prominent gap junction protein, particularly in hepatocytes, the primary cells of the liver. nih.gov Research has demonstrated that in isolated gap junctions from hepatocytes, Cx32 is a substrate for phosphorylation by several protein kinases, including protein kinase C (PKC). nih.gov

Treatment of hepatocytes with this compound (PDBt) leads to an increased incorporation of phosphate (B84403) into Connexin 32, indicating that PDBt stimulates the phosphorylation of this protein. nih.gov Detailed analysis through phosphopeptide mapping has revealed that while a specific seryl residue is predominantly phosphorylated under basal conditions, treatment with PDBt enhances the phosphorylation of this site and also promotes the phosphorylation of seryl residues in other peptide fragments of the Connexin 32 protein. nih.gov This action is attributed to the activation of PKC by PDBt, as the compound itself does not directly affect the activity of cAMP-dependent protein kinase in hepatocytes. nih.gov

The phosphorylation of Connexin 32 by PKC occurs at specific sites on the protein. Studies utilizing a synthetic peptide corresponding to residues 228-239 of rat Connexin 32 have identified Serine 233 as a key site of phosphorylation by PKC. nih.gov

Table 1: Effect of PDBt on Connexin 32 Phosphorylation

| Treatment | Effect on Connexin 32 | Key Findings | Reference |

| This compound (PDBt) | Increased phosphorylation | Stimulates phosphorylation of a primary seryl residue and other seryl residues. | nih.gov |

Implications for Gap Junction Permeability

The phosphorylation of connexins is a primary mechanism for regulating the permeability of gap junction channels. Often, phorbol ester-induced phosphorylation of connexins, such as Connexin 43, leads to a reduction in gap junctional communication, a process observed in various cell types. upenn.edupdbj.org This inhibition of communication is a crucial aspect of tumor promotion, as it isolates cells from their neighbors, disrupting tissue homeostasis.

However, the response of gap junction permeability to phorbol esters appears to be highly dependent on the specific connexin isoform and the cellular context. In a significant finding, studies on rat hepatocytes, where Connexin 32 is the predominant gap junction protein, have shown that treatment with this compound does not reduce dye coupling between cells. nih.gov Dye coupling assays are a common method to assess the permeability of gap junctions to small molecules.

This observation suggests that the PDBt-induced phosphorylation of Connexin 32 in hepatocytes does not necessarily lead to a closure of the gap junction channels. It highlights a differential effect of PKC activation on junctional permeability in different cell types, which may be attributable to variations in the specific sites of phosphorylation on different connexin proteins. nih.gov While the phosphorylation of Connexin 43 by PKC is often associated with channel closure, the phosphorylation of Connexin 32 at its specific sites may not trigger the same conformational changes that lead to a loss of permeability.

Table 2: PDBt and Gap Junction Permeability in Hepatocytes

| Cell Type | Major Connexin | Treatment | Effect on Dye Coupling (Permeability) | Reference |

| Rat Hepatocytes | Connexin 32 | This compound (PDBt) | No reduction observed | nih.gov |

Cellular and Subcellular Effects of 20 Deoxy 20 Oxophorbol 12,13 Dibutyrate

Effects on Vascular Smooth Muscle Contraction Mechanisms

20-Deoxy-20-oxophorbol 12,13-dibutyrate (PDBu) is a potent vasoconstrictor agent in both human and rat pulmonary arteries. nih.gov It induces slowly developing, sustained, and concentration-dependent contractions. nih.govnih.gov The contractile response to PDBu is primarily mediated by the activation of Protein Kinase C (PKC). nih.govnih.gov

In human pulmonary arteries, the contraction induced by PDBu is significantly dependent on the influx of external calcium ions. nih.gov This is evidenced by the reduction of the contractile amplitude upon removal of external calcium or the addition of verapamil, a calcium channel blocker. nih.gov Conversely, the response is enhanced by Bay K 8644, a calcium channel agonist. nih.gov In contrast, in rat pulmonary arteries, the removal of external calcium or the addition of verapamil has a more moderate effect, suggesting a lesser dependence on extracellular calcium influx for the contractile response in this species. nih.govbps.ac.uk

The activation of PKC by phorbol (B1677699) esters like PDBu can lead to vascular smooth muscle contraction through a mechanism that is not directly proportional to the phosphorylation of the myosin light chain. nih.gov This suggests an alternative pathway for contraction, independent of the well-established calcium-calmodulin-myosin light chain kinase pathway. The contractile effects of PDBu can be inhibited by PKC antagonists such as staurosporine, H7, and phloretin. nih.gov

Table 1: Effects of this compound on Vascular Smooth Muscle Contraction

| Parameter | Observation | Species/Tissue | Reference |

|---|---|---|---|

| Contraction | Induces slowly developing, sustained, and concentration-dependent contractions. | Human and Rat Pulmonary Arteries | nih.govnih.gov |

| Mechanism | Primarily mediated by the activation of Protein Kinase C (PKC). | Porcine Carotid, Human and Rat Pulmonary Arteries | nih.govnih.gov |

| Calcium Dependence (Human) | Contraction is significantly reduced by removal of external calcium or addition of verapamil. | Human Pulmonary Arteries | nih.gov |

| Calcium Dependence (Rat) | Contraction is only moderately affected by the removal of external calcium or addition of verapamil. | Rat Pulmonary Arteries | nih.govbps.ac.uk |

| Myosin Light Chain Phosphorylation | Can induce contraction by a mechanism not proportional to myosin light chain phosphorylation. | Porcine Carotid Artery | nih.gov |

Modulation of Cellular Proliferation and Differentiation Pathways

This compound has significant modulatory effects on T-cell activation, primarily through its activation of PKC. It can act synergistically with calcium ionophores like ionomycin to induce interleukin-2 (IL-2) production, IL-2 receptor expression, and subsequent T-lymphocyte proliferation. nih.gov This indicates that T-cell activation requires the simultaneous activation of PKC and an elevation of cytosolic calcium. nih.gov

Studies on the human T-cell acute lymphoblastic leukemia cell line, Jurkat, have shown that PDBu can modulate the expression of cell surface antigens. aacrjournals.org Exposure to PDBu resulted in a rapid decrease in T4 expression and a slower decrease in T6 reactivity, while the expression of T3, T8, T10, and T11 antigens remained high. aacrjournals.org This change in the surface antigen profile suggests a differentiation towards a more mature state. aacrjournals.org The loss of T4 expression was found to be reversible upon removal of PDBu. aacrjournals.org Furthermore, PDBu treatment increased the density of the T11 antigen, which is associated with the sheep erythrocyte receptor, and consequently increased the percentage of erythrocyte-rosetting cells. aacrjournals.org

Table 2: Modulation of T-cell Surface Antigens by this compound in Jurkat Cells

| T-cell Antigen | Effect of PDBu Exposure | Reference |

|---|---|---|

| T4 | Rapid and reversible loss of expression. | aacrjournals.org |

| T6 | Slower decrease in reactivity. | aacrjournals.org |

| T3, T8, T10 | Expression remained high. | aacrjournals.org |

| T11 | Increased antigen density and percentage of rosetting cells. | aacrjournals.org |

Phorbol esters, including this compound, are known to potentiate platelet aggregation. nih.gov They can enhance the rate and extent of aggregation and ATP secretion induced by various physiological agonists such as epinephrine, ADP, collagen, and vasopressin. nih.gov This potentiation of platelet responses is mediated through the activation of PKC. nih.gov

The sensitizing effect of PDBu on platelet aggregation is particularly notable with epinephrine, where the potentiation is observed even at maximal concentrations of the agonist and does not diminish with prolonged preincubation. nih.gov The activation of PKC by PDBu enhances platelet aggregation and dense granule secretion, although it can concurrently reduce agonist-induced myosin light chain phosphorylation. nih.gov It is important to note that tumor-promoting phorbol esters like PDBu can also inhibit agonist-induced elevation of cytosolic free calcium and phosphatidic acid formation, suggesting a complex regulatory role where PKC may act to terminate certain transduction processes that link receptor occupancy to cellular activation. bohrium.com

Neurobiological System Interactions

In the context of neurobiological systems, this compound has been shown to influence presynaptic mechanisms. Specifically, in rat hypothalamic slices, PDBu antagonizes the presynaptic autoreceptor-mediated inhibition of [3H]-5-hydroxytryptamine ([3H]-5-HT) release. nih.gov The release of neurotransmitters is often regulated by presynaptic autoreceptors that, when activated, inhibit further release. The finding that PDBu counteracts this inhibition suggests that the activation of PKC can modulate the function of these presynaptic 5-HT autoreceptors. nih.gov This indicates that the phosphoinositide cycle and PKC-dependent mechanisms may be involved in the regulation of neurotransmitter release. nih.gov

Influence on Inflammatory Response Pathways

The influence of this compound on inflammatory response pathways is multifaceted, given its potent activation of PKC, a key signaling molecule in inflammation. The modulation of T-cell activation and platelet aggregation, as detailed in sections 4.2.1 and 4.2.2, are themselves critical components of the inflammatory cascade. By promoting T-cell proliferation and cytokine production, PDBu can contribute to the amplification of immune responses. nih.gov Similarly, by enhancing platelet aggregation, it can influence thrombosis and the release of inflammatory mediators from platelets. nih.gov

While direct studies on the broader inflammatory pathways are complex, the known effects of PDBu on key inflammatory cells point towards a significant role in modulating inflammation. The activation of PKC by phorbol esters can trigger a range of cellular responses that are integral to the inflammatory process, including the activation of transcription factors that regulate the expression of pro-inflammatory genes.

Structure Activity Relationship Studies of 20 Deoxy 20 Oxophorbol 12,13 Dibutyrate and Analogs

Impact of Ester Group Modifications at C-12 and C-13 Positions

The nature of the ester groups at the C-12 and C-13 positions of the phorbol (B1677699) backbone is a critical determinant of biological activity. In 20-Deoxy-20-oxophorbol 12,13-dibutyrate, the presence of butyrate (B1204436) esters contributes to its specific interactions with cellular targets. Research has shown that both the chain length and the degree of hydrophobicity of these ester groups are pivotal.

Hydrophobic ester side chains at C-12 and C-13 are known to facilitate the retention of the phorbol ester-protein kinase C (PKC) complex within cellular membranes, a crucial step for its activity. researchgate.net The substitution pattern at these positions can dramatically alter the potency and nature of the biological response. For instance, modifications to the C-12 ester group by introducing hydrophilic moieties, such as a tetra-ethylene glycol chain, can lead to a phorbol ester analog that binds to PKCα with high affinity but fails to activate it. researchgate.net This highlights the delicate balance between binding and activation, which is heavily influenced by the physicochemical properties of the C-12 and C-13 substituents.

Table 1: Impact of C-12 and C-13 Ester Group Modifications on PKC Activity

| Analog | Modification at C-12 | Modification at C-13 | Observed Activity |

|---|---|---|---|

| This compound | Butyrate | Butyrate | PKC Agonist |

| Phorbol-12-tetra-ethylene glycol ester | Tetra-ethylene glycol | Acetate (B1210297) | PKCα binder, no activation researchgate.net |

| Phorbol-12-glycol ester | Glycol | Acetate | PKC Antagonist researchgate.net |

| Phorbol-12-alkanol ester | Alkanol | Acetate | PKC Agonist researchgate.net |

Significance of the C-20 Position and Oxo-Group

The C-20 position of the phorbol skeleton and the nature of its substituent play a crucial role in the molecule's interaction with its biological targets. In this compound, the C-20 position is modified from a hydroxyl group to an oxo (aldehyde) group. This modification is significant for its biological activity. The C-4, C-9, and C-20 hydroxyl groups are considered key pharmacophoric features for phorbol esters. pnas.org The C-20 hydroxyl group, in particular, is involved in the binding of phorbol esters to their receptors. nih.gov

The presence of an aldehyde at C-20, as in this compound, alters the electronic and steric properties of this region of the molecule, which can influence its binding affinity and activation potential for PKC and other receptors. While the parent compound, phorbol, possesses a C-20 hydroxyl group, the conversion to an oxo group in this analog suggests a potential for altered or specific biological activities. For instance, an inactive phorbol analog, phorbol 13,20-diacetate, demonstrated no effect on mechanical activity in the uterus, underscoring the importance of the functional group at the C-20 position. nih.gov

Influence of Other Functional Groups (e.g., 5-hydroxy, ortho ester, cyclopropane (B1198618) ring)

The presence of a hydroxy group at the C-5 position has been shown to influence activity. In a study comparing tigliane (B1223011) diterpenoids, the compound with a C-5 hydroxy group exhibited reduced activity compared to its analog lacking this group, suggesting a potential steric or electronic hindrance in the binding site of human PKCβ. nii.ac.jp

The core tricyclic ring system of tiglians, a tricyclo[9.3.0.0]tetradecane system, is another essential feature for their biological activity. scripps.edu This complex ring structure, along with the appended cyclopropane ring, creates a unique three-dimensional shape that is recognized by phorbol ester receptors.

Comparative Analysis with Other Phorbol Esters and Diterpenoids

To fully understand the structure-activity relationship of this compound, it is essential to compare it with other related compounds.

Phorbol 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is one of the most well-studied and potent phorbol esters. scripps.edufrontiersin.org Like this compound, PMA is a potent activator of PKC. frontiersin.orgscience.gov The primary structural difference lies in the ester groups at C-12 and C-13 and the substituent at C-20. PMA has a long-chain myristate group at C-12 and an acetate group at C-13, contributing to its high lipophilicity. nih.gov In contrast, this compound has two butyrate groups, making it less hydrophobic than PMA. nih.govnih.gov This difference in hydrophobicity can affect its cellular uptake, distribution, and interaction with PKC. nih.gov

Studies comparing PMA and Phorbol 12,13-dibutyrate (PDBu), a closely related analog to the subject compound, have shown that PDBu can be a more effective mitogen for human melanocyte cultures, possibly due to its lower hydrophobicity which allows for easier removal from cell cultures. nih.govnih.govresearchgate.net PDBu also demonstrated a higher proliferative induction capacity than PMA in these studies. nih.govresearchgate.net

12-Deoxyphorbol esters represent another class of phorbol analogs where the hydroxyl group at C-12 is absent. scripps.edu 12-Deoxyphorbol 13-isobutyrate (DPB) is an example of such a compound. nih.gov DPB is known to be inflammatory but is a relatively weak tumor promoter compared to PMA. nih.gov This suggests that the presence of an oxygen-containing functional group at C-12 is important for the full tumor-promoting activity of phorbol esters.

Binding studies with [3H]DPB have revealed the existence of multiple phorbol ester binding sites in mouse skin with different affinities. nih.gov Phorbol 12,13-dibutyrate (PDBu) was found to bind to the same sites as DPB, but with higher affinity. nih.gov This indicates that while both classes of compounds interact with the same receptors, the structural differences, particularly at the C-12 position, modulate their binding affinity and subsequent biological responses.

This compound belongs to the tigliane class of diterpenoids. nih.govscripps.edu Tiglianes and daphnanes are two closely related classes of diterpenoids, both known for a wide range of biological activities, including tumor-promoting and anti-cancer effects. nih.govnih.gov The key structural difference between them is that tiglians possess a gem-dimethylcyclopropane ring, while daphnanes have an isopropenyl group, which is thought to be formed by the opening of the cyclopropane ring of a tigliane precursor. nih.gov

Table 2: Comparison of this compound with Other Diterpenoids

| Compound | Class | Key Structural Features | Primary Biological Activities |

|---|---|---|---|

| This compound | Tigliane | C-20 oxo group, C-12 & C-13 dibutyrate esters | PKC Activator |

| Phorbol Myristate Acetate (PMA) | Tigliane | C-12 myristate, C-13 acetate | Potent PKC Activator, Tumor Promoter scripps.edufrontiersin.orgmdpi.com |

| 12-Deoxyphorbol 13-isobutyrate (DPB) | Tigliane | No C-12 oxygen, C-13 isobutyrate | Inflammatory, Weak Tumor Promoter nih.gov |

| Daphnane (B1241135) Diterpenoids (general) | Daphnane | Isopropenyl group instead of cyclopropane | Varied; Anti-cancer, Anti-HIV, PKC activation nih.gov |

Analytical and Research Methodologies for 20 Deoxy 20 Oxophorbol 12,13 Dibutyrate Investigation

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments are fundamental for the structural elucidation of tigliane (B1223011) diterpenoids. mdpi.com While specific spectral data for 20-Deoxy-20-oxophorbol 12,13-dibutyrate is not extensively published in isolation, the characterization follows the established patterns for the tigliane skeleton. Key structural features are confirmed by specific chemical shifts and correlations. For instance, the signals corresponding to the gem-dimethylcyclopropane group are highly characteristic of the tigliane core. The positions of the butyrate (B1204436) ester groups at C-12 and C-13 are confirmed by observing HMBC correlations from the respective protons to the carbonyl carbons of the ester moieties.

Interactive Data Table: Characteristic NMR Signals for the Tigliane Diterpenoid Core

| Feature | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

| Cyclopropane (B1198618) Ring | ~0.8 - 1.5 | ~15 - 30 | Signals for the gem-dimethyl groups and cyclopropyl protons. |

| Ester Moieties | ~5.5 - 6.0 (H-12) | ~170 - 175 | Protons at esterified positions are downfield; carbonyl carbons are characteristic. |

| Ring Protons | Variable | Variable | Complex region of overlapping signals from the fused ring system. |

| Vinylic Protons | ~5.5 - 7.5 | ~120 - 140 | Signals corresponding to protons on double bonds within the ring structure. |

Mass Spectrometry (MS): Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for determining the molecular weight and fragmentation pattern of phorbol (B1677699) esters. uab.edu In positive ion mode, tiglianes typically show product ions resulting from the sequential loss of water (H₂O) and the ester groups from the diterpene skeleton. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

Chromatographic Separation and Identification (e.g., HPLC, UPLC-ESI/MS)

Chromatographic techniques are indispensable for the isolation, purification, and quantification of this compound from natural sources, such as plant extracts of the Euphorbiaceae family.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis of phorbol esters. researchgate.net Separation is typically achieved using a reversed-phase C18 column. researchgate.net A gradient or isocratic mobile phase consisting of acetonitrile and water is commonly employed. researchgate.net Detection is often performed using a UV detector, with a wavelength of 280 nm being effective for phorbol esters. researchgate.net This method allows for the quantification of the compound in various samples.

Interactive Data Table: Typical HPLC Parameters for Phorbol Ester Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Water gradient or isocratic (e.g., 80:20 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 280 nm researchgate.net |

| Column Temperature | 25 °C researchgate.net |

Ultra-Performance Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (UPLC-ESI/MS): This technique combines the high separation efficiency of UPLC with the sensitive and selective detection of mass spectrometry. It is particularly useful for the rapid screening and identification of diterpenoids in complex mixtures like plant extracts. researchgate.netnih.gov The high resolution and speed of UPLC allow for better separation of closely related compounds, while the MS provides molecular weight and structural information, enhancing the confidence of identification. cellsignal.com

In Vitro Receptor Binding Assays (e.g., Phorbol Ester Receptor Subclasses)

Phorbol esters are known to interact with specific receptors, most notably Protein Kinase C (PKC). In vitro receptor binding assays are used to determine the affinity and specificity of compounds like this compound for these receptors. A common method is the competitive binding assay, which measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

For phorbol ester receptors, tritiated phorbol 12,13-dibutyrate ([³H]PDBu) is a widely used radioligand. tocris.comnih.gov Interestingly, this compound serves as a direct precursor for the synthesis of [³H]PDBu through reduction with a tritiated reducing agent. In these assays, cell membranes or purified receptor preparations are incubated with a fixed concentration of [³H]PDBu and varying concentrations of the unlabeled competitor compound. The amount of bound radioactivity is then measured. A lower IC₅₀ value (the concentration of competitor required to displace 50% of the radioligand) indicates a higher binding affinity for the receptor. These assays have been instrumental in characterizing phorbol ester binding sites and have shown that different cell types can possess binding sites with dissociation constants in the nanomolar range. tocris.com

Cell-Based Functional Assays for PKC Activity and Downstream Effects

Beyond receptor binding, cell-based functional assays are critical for understanding the biological consequences of receptor activation. Since phorbol esters are potent activators of most Protein Kinase C (PKC) isoforms, functional assays often measure PKC activation and its downstream signaling events. nih.govnih.gov

A typical assay involves treating cultured cells with the compound of interest and then measuring a specific downstream effect. For example, the activation of the MAPK/ERK pathway is a well-known consequence of PKC activation. nih.gov Researchers can measure the phosphorylation of kinases like ERK1/2 using techniques such as Western blotting or specific ELISA kits. nih.gov An increase in the phosphorylation of these downstream targets upon treatment with this compound would indicate its ability to act as a functional PKC activator in a cellular context. These assays are typically performed at concentrations ranging from the nanomolar to the low micromolar scale. nih.gov

Approaches for Diterpenoid Profiling in Plant Extracts

Identifying and characterizing diterpenoids like this compound within a complex plant extract requires a systematic approach. Metabolic profiling, or metabolomics, using hyphenated analytical techniques is the preferred strategy.

Liquid chromatography-mass spectrometry (LC-MS) based methods are particularly powerful for this purpose. researchgate.net Extracts from plants of the Euphorbiaceae family, known to be rich in tigliane diterpenoids, are first subjected to separation by HPLC or UPLC. The eluent is then introduced into a mass spectrometer, often a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer. This allows for the collection of accurate mass data for hundreds or thousands of compounds in the extract. By analyzing this data, researchers can identify known diterpenoids by comparing their retention times and mass spectra to those of authentic standards or literature data. Furthermore, the fragmentation patterns observed in MS/MS experiments can help to tentatively identify novel or unknown diterpenoids based on the characteristic fragmentation of the tigliane core structure. researchgate.net

Biological Relevance and Research Applications of 20 Deoxy 20 Oxophorbol 12,13 Dibutyrate

Utility as a Molecular Probe in Cellular Signaling Research

20-Deoxy-20-oxophorbol 12,13-dibutyrate, structurally similar to the well-known phorbol (B1677699) ester Phorbol 12,13-dibutyrate (PDBu), serves as a valuable molecular probe for investigating cellular signaling pathways, primarily those involving Protein Kinase C (PKC). cellsignal.com Phorbol esters are known to mimic the function of diacylglycerol (DAG), an endogenous second messenger that activates most PKC isozymes. The utility of these compounds as probes stems from their ability to potently and persistently activate PKC, allowing researchers to dissect the downstream consequences of this activation.

The activation of PKC by phorbol esters like PDBu can lead to the phosphorylation of a multitude of downstream target proteins, thereby influencing a wide array of cellular processes including cell proliferation, differentiation, and apoptosis. cellsignal.com For instance, treatment of HeLa cells with PDBu has been shown to activate downstream targets such as p44/42 MAPK (Erk1/2). cellsignal.com While specific studies detailing the unique advantages of this compound as a probe are limited, its structural similarity to PDBu suggests it functions in a comparable manner to explore PKC-mediated signaling events.

Investigations into Phorbol Ester Binding Sites Beyond PKC

While Protein Kinase C is the most well-characterized receptor for phorbol esters, research has indicated the existence of other cellular binding sites. Studies using radiolabeled phorbol esters, such as [20-3H]phorbol 12,13-dibutyrate ([3H]PDBu), have revealed multiple binding sites in various tissues. For example, in mouse skin particulate preparations, analysis of the binding of [20-3H]12-deoxyphorbol 13-isobutyrate ([3H]DPB), another phorbol ester, suggested the presence of at least two distinct binding sites. nih.gov

Further comparison with [3H]PDBu binding indicated that PDBu also binds to these sites with high affinity. nih.gov Additionally, a third binding site for PDBu was identified in mouse skin. nih.gov The structure-activity relationships for this third site appeared to differ from the others, suggesting it may represent a distinct protein receptor or a differentially modified form of the same receptor. nih.gov These findings open up the possibility that compounds like this compound may also interact with these non-PKC phorbol ester receptors, thereby exerting biological effects through alternative pathways. However, specific investigations into the binding of this compound to these non-PKC sites are not yet extensively documented.

Role in Understanding Biological and Pathological Processes (e.g., smooth muscle dysfunction)

The activation of Protein Kinase C by phorbol esters has been shown to play a significant role in the regulation of smooth muscle contraction, making compounds like PDBu valuable tools for studying both normal physiological processes and pathological conditions such as smooth muscle dysfunction. PDBu has been demonstrated to induce potent and sustained contractions in isolated vascular smooth muscle strips from both human and rat pulmonary arteries. nih.govnih.gov This contractile effect is primarily mediated through the activation of PKC. nih.govnih.gov

Research on rabbit bladder smooth muscle has further elucidated the signaling pathways involved, showing that PDBu-induced contraction involves not only the activation of PKC but also the PKC-dependent activation of Rho-associated kinase (ROCK). nih.gov In contrast, studies on rat stomach fundus strips have shown that PDBu can induce relaxation in pre-contracted smooth muscle, an effect also mediated by PKC activation but likely involving a reduction in calcium influx. This dual contractile and relaxant capability, depending on the specific smooth muscle tissue and its pre-existing state, highlights the complex role of PKC in regulating smooth muscle tone. Given its structural similarity, this compound is expected to have similar effects, offering a potential tool to further explore the intricacies of smooth muscle physiology and the molecular basis of its dysfunction.

Preclinical Studies in Specific Disease Models (excluding clinical human trials)

The potent biological activities of phorbol esters have led to their investigation in various preclinical disease models, including studies on anti-leukemic and antiviral activities.

Anti-leukemic Activity Studies (e.g., P388 murine lymphocytic leukemia)

Antiviral Research (e.g., Chikungunya virus, HIV)

The potential of phorbol esters as antiviral agents has also been explored. In the context of Human Immunodeficiency Virus 1 (HIV-1), studies have shown that PDBu can have differential effects on viral replication depending on the cell type. In lymphocytic cell lines like Molt-4 and Jurkat, PDBu was found to significantly increase HIV-1 replication. nih.gov Conversely, in monocytic cell lines such as THP-1 and U-937, PDBu reduced viral replication. nih.gov This suggests that the modulation of PKC activity can have complex and cell-type-specific effects on HIV-1.

Research into antivirals for Chikungunya virus (CHIKV), a mosquito-borne virus causing severe joint pain, has identified several diterpenoids from Euphorbiaceae species with antiviral activity. nih.govnih.gov Among these, phorbol-12,13-didecanoate (B1211315) was found to be a potent inhibitor of CHIKV replication. nih.gov While specific studies on this compound against Chikungunya or HIV are not prominent in the literature, the demonstrated activity of other phorbol esters suggests that this class of compounds warrants further investigation for potential antiviral applications.

Future Directions and Emerging Research Avenues for 20 Deoxy 20 Oxophorbol 12,13 Dibutyrate

Elucidation of Undefined Mechanisms of Action

While it is well-established that phorbol (B1677699) esters like phorbol 12,13-dibutyrate (PDBu) exert many of their effects by mimicking the endogenous signaling molecule diacylglycerol (DAG) to activate protein kinase C (PKC), the complete picture of their mechanism of action remains to be fully elucidated. nih.govnih.gov Future research must delve deeper into the PKC-independent pathways that these compounds are known to modulate. nih.govnih.gov

Key areas for investigation include:

Identification of Novel Receptors: Beyond PKC, other high-affinity receptors for phorbol esters have been identified, including the RasGRP family of proteins and Munc13, which is involved in neurotransmitter release. nih.govgrantome.com A critical avenue of future research will be to determine if 20-Deoxy-20-oxophorbol 12,13-dibutyrate interacts with these or other yet-to-be-discovered receptors and to characterize the functional consequences of these interactions.

Isoform-Specific Interactions: The PKC family comprises multiple isoforms, each with distinct tissue distribution and cellular functions. nih.gov Some isoforms, such as PKC-δ, have been linked to apoptosis, while others are associated with cell proliferation. nih.gov A more profound understanding of how the specific structural features of this compound influence its binding affinity and activation of different PKC isoforms is essential.

Downstream Signaling Cascades: The activation of PKC by phorbol esters triggers a cascade of phosphorylation events. For instance, phorbol esters have been shown to stimulate the rapid phosphorylation of a Mr 80,000 protein in quiescent 3T3 cells. pnas.org However, the precise downstream signaling networks activated by this compound are not fully mapped. Future studies should aim to identify the specific substrates and signaling pathways modulated by this compound to better understand its diverse biological effects.

Development of Novel Analogs with Tailored Biological Profiles

The high degree of structure-activity relationship among phorbol esters provides a fertile ground for the development of novel analogs with improved therapeutic indices. nih.gov By strategically modifying the phorbol backbone, researchers can aim to create derivatives of this compound with more desirable biological profiles.

Future research in this area will likely focus on:

Enhancing Therapeutic Effects: Some phorbol ester derivatives have shown promise for their antimicrobial and antitumor activities. nih.gov The synthesis of analogs of this compound could focus on amplifying these therapeutic properties while minimizing off-target effects.

Reducing Toxicity: The inherent toxicity of many phorbol esters limits their clinical utility. nih.gov The development of analogs with reduced toxicity is a critical goal. This could be achieved by altering the lipophilicity or metabolic stability of the molecule.

Probing Receptor Interactions: The synthesis of a library of analogs based on the structure of this compound can serve as a powerful tool to probe the binding pockets of its receptors. grantome.com This information is invaluable for the rational design of next-generation compounds with high affinity and selectivity.

Advanced In Vitro and In Vivo Model Systems for Compound Evaluation

The translation of preclinical findings to clinical applications is a major challenge in drug development. The use of advanced model systems that more accurately recapitulate human physiology is crucial for the evaluation of compounds like this compound.

Emerging in vitro models that will be instrumental include:

3D Cell Cultures: Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. mdpi.comresearchgate.net These models better mimic the cell-cell and cell-matrix interactions that occur in vivo, providing a more accurate platform for assessing the efficacy and toxicity of this compound.

Organ-on-a-Chip Technology: This microfluidic technology allows for the creation of miniaturized organ models that can simulate the complex functions of human organs. mdpi.com Organ-on-a-chip systems can be used for higher-throughput screening and to investigate the compound's effects on specific organ systems.

In parallel, the refinement of in vivo models will be essential:

Humanized Mouse Models: The development of mouse models with a humanized immune system or other human cellular components can provide a more accurate prediction of the human response to this compound. nih.gov

Disease-Specific Models: The use of well-characterized animal models of specific diseases, such as cancer or neurodegenerative disorders, will be critical for evaluating the therapeutic potential of this compound in a relevant biological context. nih.gov

Integration with Systems Biology Approaches

A systems biology approach, which integrates data from multiple "omics" platforms (genomics, proteomics, metabolomics), offers a holistic view of the cellular response to a compound. The application of systems biology to the study of this compound will be pivotal in deciphering its complex biological effects.

Key aspects of this integrated approach include:

Computational Modeling: In silico models can be used to simulate the compound's binding to its receptors, predict its pharmacokinetic properties, and identify potential off-target effects. mdpi.com

Biomarker Discovery: A systems-level analysis of the cellular response to this compound can lead to the identification of biomarkers that can be used to monitor its activity and predict patient response in future clinical settings.

By embracing these future research directions, the scientific community can unlock the full potential of this compound and its analogs, paving the way for new therapeutic strategies for a range of human diseases.

Q & A

Q. Table 1. Key Experimental Parameters for PKC Activation Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.